[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one
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Overview
Description
1Benzopyrano[3,2-c]pyrazol-9(1H)-one is a tricyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused benzopyran and pyrazole ring system. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,2-c]pyrazol-9(1H)-one typically involves the cyclization of 1-aryl-3-(2-hydroxyphenyl)-2-pyrazolin-5-ones. This process can be achieved by reacting 4-hydroxycoumarin with arylhydrazines to form the intermediate pyrazolin-5-ones, which are then cyclized using triethyl orthoacetate . The reaction conditions generally involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for 1Benzopyrano[3,2-c]pyrazol-9(1H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1Benzopyrano[3,2-c]pyrazol-9(1H)-one undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into its reduced forms.
- Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
- Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
1Benzopyrano[3,2-c]pyrazol-9(1H)-one has several scientific research applications, including:
- Medicinal Chemistry: The compound is studied for its potential as a benzodiazepine receptor ligand, which could lead to the development of new anxiolytic and sedative drugs .
- Biological Studies: Its unique structure makes it a valuable tool for studying the interactions between heteroaromatic compounds and biological targets.
- Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1Benzopyrano[3,2-c]pyrazol-9(1H)-one involves its interaction with specific molecular targets, such as benzodiazepine receptors. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects . The exact pathways involved in these interactions are still under investigation, but they are believed to involve changes in receptor conformation and signaling.
Comparison with Similar Compounds
Similar Compounds::
- 1Benzopyrano[4,3-c]pyrazol-3(2H)-ones: These compounds share a similar fused ring system but differ in the position of the pyrazole ring.
- 1Benzopyrano[2,3-c]pyrazol-4-ones: These compounds have a different arrangement of the fused rings, leading to distinct chemical properties .
Uniqueness: 1Benzopyrano[3,2-c]pyrazol-9(1H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
111570-53-7 |
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Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1H-chromeno[3,2-c]pyrazol-9-one |
InChI |
InChI=1S/C10H6N2O2/c13-10-6-3-1-2-4-7(6)14-8-5-11-12-9(8)10/h1-5H,(H,11,12) |
InChI Key |
LMGQRGFAIWFOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=NN3 |
Origin of Product |
United States |
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